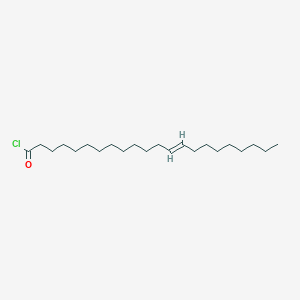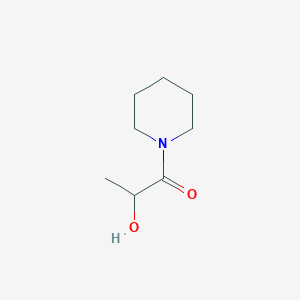
(13E)-13-docosenoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(13E)-13-docosenoyl chloride is an organic compound belonging to the class of acyl chlorides. It is derived from docosenoic acid, a long-chain fatty acid. This compound is characterized by the presence of a double bond at the 13th position in the carbon chain, which is in the E-configuration, and a chloride group attached to the carbonyl carbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-13-docosenoyl chloride typically involves the conversion of docosenoic acid to its corresponding acyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride (COCl)₂. The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Thionyl Chloride Method
Reaction: Docosenoic acid + Thionyl chloride → this compound + SO₂ + HCl
Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures under an inert atmosphere.
-
Phosphorus Trichloride Method
Reaction: Docosenoic acid + Phosphorus trichloride → this compound + H₃PO₃
Conditions: This reaction is also carried out under anhydrous conditions, often with the addition of a base to neutralize the by-products.
-
Oxalyl Chloride Method
Reaction: Docosenoic acid + Oxalyl chloride → this compound + CO + CO₂
Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(13E)-13-docosenoyl chloride undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Alcohols, amines, water
Conditions: Typically carried out at room temperature or under mild heating.
Products: Esters, amides, carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions, often at low temperatures.
Products: Primary alcohols.
-
Hydrolysis
Reagents: Water or aqueous base.
Conditions: Room temperature or slightly elevated temperatures.
Products: Docosenoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Alcohols (e.g., methanol), amines (e.g., ammonia), water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH).
科学研究应用
(13E)-13-docosenoyl chloride has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of esters and amides for various chemical studies.
-
Biology
- Utilized in the modification of biomolecules for studying their structure and function.
- Acts as a precursor for the synthesis of bioactive lipids.
-
Medicine
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the synthesis of pharmaceuticals.
-
Industry
- Used in the production of specialty chemicals.
- Employed in the manufacture of surfactants and lubricants.
作用机制
The mechanism of action of (13E)-13-docosenoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols and amines, to form esters and amides, respectively. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The chloride leaving group facilitates these reactions by stabilizing the transition state.
相似化合物的比较
(13E)-13-docosenoyl chloride can be compared with other acyl chlorides, such as:
-
Palmitoyl Chloride
- Similar in structure but with a shorter carbon chain (16 carbons).
- Used in similar applications but may have different reactivity due to chain length.
-
Stearoyl Chloride
- Also similar but with an 18-carbon chain.
- Commonly used in the synthesis of stearates and other derivatives.
-
Oleoyl Chloride
- Contains a double bond in the 9th position.
- Used in the synthesis of oleates and other unsaturated derivatives.
The uniqueness of this compound lies in its specific chain length and the position of the double bond, which can influence its reactivity and the properties of the products formed.
属性
分子式 |
C22H41ClO |
|---|---|
分子量 |
357.0 g/mol |
IUPAC 名称 |
(E)-docos-13-enoyl chloride |
InChI |
InChI=1S/C22H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3/b10-9+ |
InChI 键 |
JNKSXSJNLXMTSV-MDZDMXLPSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)Cl |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12000281.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000287.png)





![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)

![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)


![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)
